molecular formula C6H5KO B7822082 potassium;phenoxide

potassium;phenoxide

Cat. No.: B7822082
M. Wt: 132.20 g/mol
InChI Key: ZGJADVGJIVEEGF-UHFFFAOYSA-M
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Description

Compound “potassium;phenoxide” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;phenoxide” involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic route typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.

    Step 3: Purification of the final product using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Large-scale reactors: to handle bulk quantities of reagents.

    Automated systems: for precise control of reaction parameters.

    Efficient purification processes: to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;phenoxide” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, acids, bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Compound “potassium;phenoxide” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “potassium;phenoxide” involves its interaction with specific molecular targets and pathways. This includes:

    Binding to receptors or enzymes: to modulate their activity.

    Interfering with cellular processes: such as signal transduction or gene expression.

    Inducing or inhibiting biochemical reactions: within cells.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Exhibits similar reactivity but has a different molecular weight.

    Compound C: Has comparable applications but varies in its mechanism of action.

Uniqueness: Compound “potassium;phenoxide” stands out due to its unique combination of chemical properties, reactivity, and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

potassium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJADVGJIVEEGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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